2-Amino-6,8-dibromoquinoline-3-carboxamide
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Overview
Description
2-Amino-6,8-dibromoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7Br2N3O and a molecular weight of 344.99 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dibromoquinoline-3-carboxamide typically involves the bromination of quinoline derivatives followed by amination and carboxamidation. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Amination: The dibromoquinoline derivative is then subjected to amination using ammonia or an amine source under controlled conditions.
Carboxamidation: Finally, the amino-dibromoquinoline is reacted with a carboxamide source, such as an isocyanate or a carboxylic acid derivative, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dibromoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2-Amino-6,8-dibromoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dibromoquinoline-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromoquinoline-3-carboxamide
- 2-Amino-8-bromoquinoline-3-carboxamide
- 2-Aminoquinoline-3-carboxamide
Uniqueness
2-Amino-6,8-dibromoquinoline-3-carboxamide is unique due to the presence of two bromine atoms at positions 6 and 8 of the quinoline ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The dibromo substitution pattern can influence the compound’s biological activity, making it a valuable candidate for various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-6,8-dibromoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-5-1-4-2-6(10(14)16)9(13)15-8(4)7(12)3-5/h1-3H,(H2,13,15)(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDYMXKTESCOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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